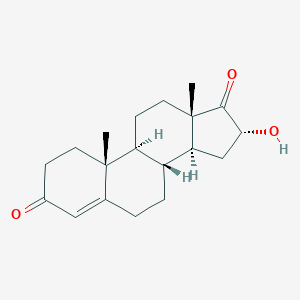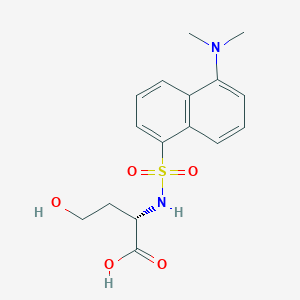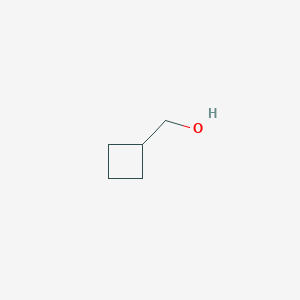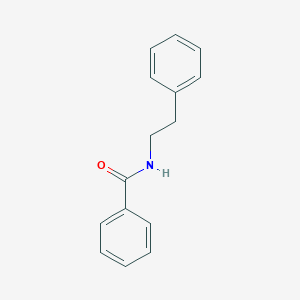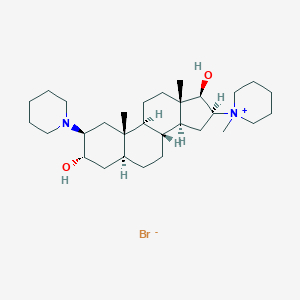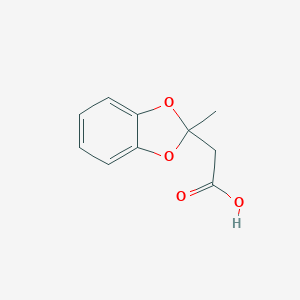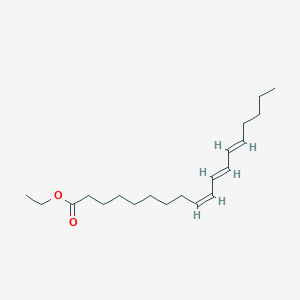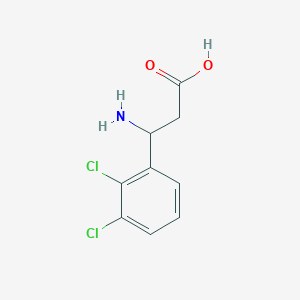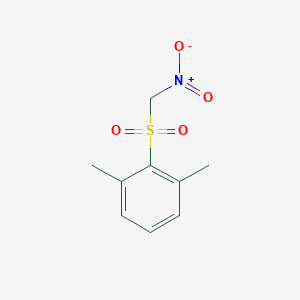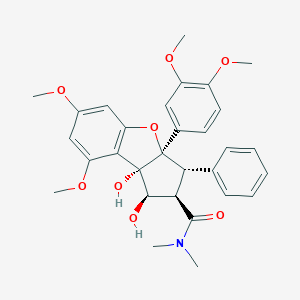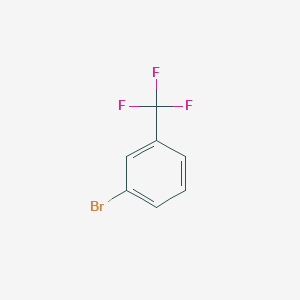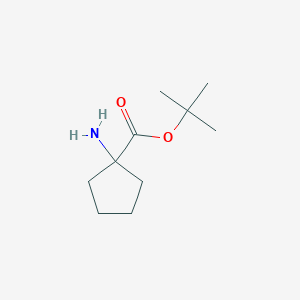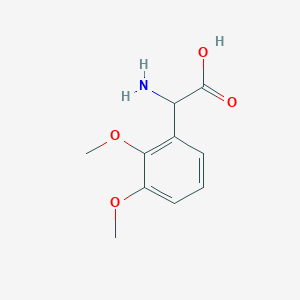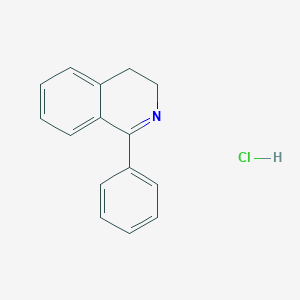![molecular formula C12H5BrO3 B045240 5-溴苯并[de]异色满-1,3-二酮 CAS No. 24050-49-5](/img/structure/B45240.png)
5-溴苯并[de]异色满-1,3-二酮
描述
Synthesis Analysis
The synthesis of compounds related to 5-Bromobenzo[de]isochromene-1,3-dione involves regioselective cyclization and palladium-catalyzed cross-coupling reactions. A notable method includes the direct synthesis from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization, leading to 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further elaborated to other heterocycles (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of derivatives of 5-Bromobenzo[de]isochromene-1,3-dione has been elucidated through crystallography and molecular recognition studies. For example, the synthesis and structural analysis of supramolecular assemblies involving bromo derivatives demonstrate the complex hydrogen bonding patterns and supramolecular architectures formed by these compounds (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
5-Bromobenzo[de]isochromene-1,3-dione and its derivatives participate in a variety of chemical reactions, leading to the formation of new compounds with potential applications. Notably, the cycloaddition of zirconacyclopentadienes with 3-bromofuran-2,5-dione, in the presence of CuCl, provides a pathway for the formation of isobenzofuran-1,3-diones (Chen et al., 2010).
Physical Properties Analysis
The physical properties of 5-Bromobenzo[de]isochromene-1,3-dione derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, although specific studies on these physical properties were not identified in the search.
Chemical Properties Analysis
The chemical properties of 5-Bromobenzo[de]isochromene-1,3-dione derivatives, including reactivity, stability, and functional group transformations, are essential for their utilization in synthesis and material science. The compound's bromo group facilitates further chemical modifications, such as Suzuki coupling, to synthesize a wide array of functionalized derivatives. Studies like the palladium-catalyzed one-step synthesis of isoindole-1,3-diones showcase the versatility and reactivity of halogenated benzoic acid derivatives (Worlikar & Larock, 2008).
科学研究应用
Antimicrobial Agents : A study by Damu et al. (2013) demonstrated that naphthalimide azoles synthesized from 6-bromobenzo[de]isochromene-1,3-dione have potential as antibacterial and antifungal agents. These derivatives, particularly the triazolium ones, showed high efficacy and potency comparable or better than reference drugs (Damu et al., 2013).
Organic Synthesis Methods : Khedkar and Bhanage (2013) developed a facile method for the carbonylative synthesis of isoindoline-1,3-diones using palladium-catalyzed cyclization. This method offers an attractive alternative to conventional multistep synthetic processes (Khedkar & Bhanage, 2013).
Chemical Synthesis : Liu et al. (2013) achieved selective O-difluoromethylation of 1,3-diones by in situ generation of difluorocarbene, leading to a variety of difluormethyl enol ethers. This process involves bromodifluoromethylating reagents (Liu et al., 2013).
Benz[g]isochromene Derivatives : Jacobs et al. (2008) synthesized 1-hydroxy-3,4-dihydro-1H-benz[g]isochromene-5,10-dione from Psychotria camponutans, correcting the structure of a previously isolated compound (Jacobs et al., 2008).
Industrial Applications : Chen et al. (2010) presented a study that shows a new pathway for the formation of benzene derivatives and isobenzofuran-1,3-diones, potentially useful for industrial applications (Chen et al., 2010).
Pharmaceutical Applications : Mahmoud et al. (2015) synthesized isoquinoline derivatives from (Z)-4-(1,3-diphenylpyrazol-4-yl)isochromene-1,3-dione, showing promising potential for pharmaceutical applications (Mahmoud et al., 2015).
Synthesis of Isoindolo[1,2-b]quinazoline-10,12-diones : Li et al. (2014) reported a novel double carbonylation process to efficiently synthesize isoindolo[1,2-b]quinazoline-10,12-diones using bromoanilines and bromobenzonitriles (Li et al., 2014).
Chemosensor Systems : Tolpygin et al. (2012) developed new chemosensor systems based on benzo[de]isoquinoline-1,3-dione systems with amino groups, showing high selectivity for determining anions (Tolpygin et al., 2012).
属性
IUPAC Name |
7-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrO3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFXCSFCWZGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397888 | |
| Record name | 5-Bromobenzo[de]isochromene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzo[de]isochromene-1,3-dione | |
CAS RN |
24050-49-5 | |
| Record name | 5-Bromobenzo[de]isochromene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

